molecular formula C21H23N3O5 B15106249 methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate

methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate

Cat. No.: B15106249
M. Wt: 397.4 g/mol
InChI Key: PELUZSHXALNHDP-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate is a synthetic benzoate ester derivative featuring a carbamoylamino linkage to a 2-(1H-indol-3-yl)ethyl group. Its structure includes:

  • A carbamoyl amino group bridging the benzoate moiety to an indole-containing ethyl chain. The indole group, a heterocyclic aromatic system, may confer biological activity or influence molecular interactions, such as binding to receptors or enzymes.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

methyl 2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C21H23N3O5/c1-27-18-10-15(20(25)29-3)17(11-19(18)28-2)24-21(26)22-9-8-13-12-23-16-7-5-4-6-14(13)16/h4-7,10-12,23H,8-9H2,1-3H3,(H2,22,24,26)

InChI Key

PELUZSHXALNHDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NCCC2=CNC3=CC=CC=C32)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell signaling, apoptosis, and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs sharing benzoate frameworks, carbamoyl/amide linkages, or heterocyclic substituents. Key comparisons include:

Sulfonylurea Herbicides ()

Compounds like metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share a benzoate ester core but differ in substituents:

  • Triazine ring : Present in sulfonylureas (e.g., metsulfuron) but absent in the target compound.
  • Sulfonylurea linkage: Replaces the carbamoylamino-indole chain in the target compound.
  • Applications : Sulfonylureas act as herbicides by inhibiting acetolactate synthase (ALS) in plants . The indole group in the target compound may instead interact with eukaryotic systems (e.g., serotonin receptors).

[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(Furan-2-carbonylamino)-4,5-dimethoxybenzoate ()

This compound shares the 4,5-dimethoxybenzoate core and a carbonylamino substituent but differs in:

  • Furan-2-carbonylamino group: Replaces the indole-ethyl carbamoyl chain.
  • 4-Chloro-2-fluoroanilino group: Introduces halogenated aromaticity, which may enhance stability or lipophilicity compared to the indole group .

Amide Intermediates ()

Mono- and bis-amide intermediates (e.g., compounds 10, 11, 13, 14) exhibit conformational flexibility observed via NMR. While structurally distinct, their dynamic behavior suggests that the target compound’s carbamoyl linkage and indole group may also adopt multiple conformations, influencing solubility or binding kinetics .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Groups Applications/Notes References
Methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate 4,5-Dimethoxybenzoate Indole-ethyl carbamoyl Carbamoylamino, ester, methoxy Potential bioactive ligand (inferred) N/A
Metsulfuron methyl ester Benzoate Sulfonylurea, triazine Sulfonylurea, triazine, methoxy Herbicide (ALS inhibitor)
[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate 4,5-Dimethoxybenzoate Furan-carbonylamino, chloro-fluoroanilino Amide, ester, halogenated aryl Not specified (structural analog)

Research Findings and Implications

Bioactivity Potential: The indole group, a common pharmacophore in neurotransmitters (e.g., serotonin), suggests possible CNS activity, contrasting with the herbicidal triazine-based sulfonylureas .

Solubility and Stability : The 4,5-dimethoxy groups may enhance solubility in polar solvents compared to halogenated analogs (), while the indole moiety could increase lipophilicity .

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